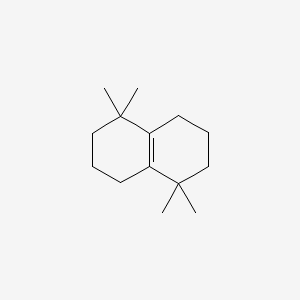
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is a synthetic ketone fragrance compound, also known by various commercial names such as Iso E Super, Iso Gamma Super, and others . It is widely used in the fragrance industry due to its woody, slightly ambergris odor, reminiscent of clean human skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is produced commercially through a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction yields a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst such as aluminum chloride ensures that the acetyl group is at position 2 of the resulting cyclohexene adduct .
Industrial Production Methods
The industrial production of this compound involves the same synthetic route but on a larger scale. The use of aluminum chloride as a catalyst and phosphoric acid for cyclization are standard practices in the industry .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use as a fragrance in various biological products.
Medicine: Investigated for its potential therapeutic properties and its use in medicinal chemistry.
Industry: Widely used in the fragrance industry for perfumes, detergents, and air fresheners.
Mécanisme D'action
The mechanism of action of 1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene involves its interaction with olfactory receptors in the human nose. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody and ambergris odor . The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signal transduction mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but differs in the degree of hydrogenation.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another compound with a similar tetramethyl structure but different functional groups.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl): Similar in structure but with different substituents.
Uniqueness
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is unique due to its specific odor profile and its widespread use in the fragrance industry. Its ability to provide a long-lasting woody and ambergris scent makes it a valuable ingredient in various consumer products .
Propriétés
Numéro CAS |
56239-59-9 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
4,4,8,8-tetramethyl-1,2,3,5,6,7-hexahydronaphthalene |
InChI |
InChI=1S/C14H24/c1-13(2)9-5-8-12-11(13)7-6-10-14(12,3)4/h5-10H2,1-4H3 |
Clé InChI |
DMUCYUBVMPOSHB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1CCCC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


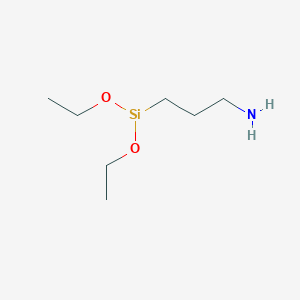
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

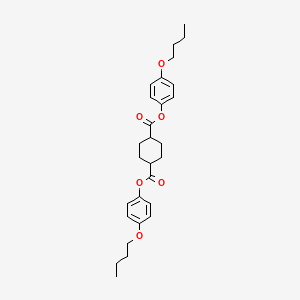
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
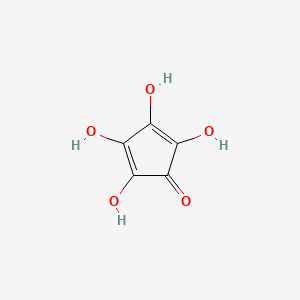
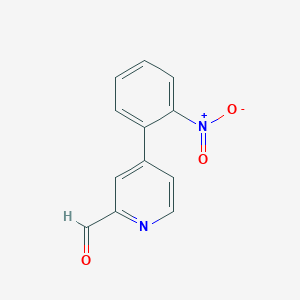
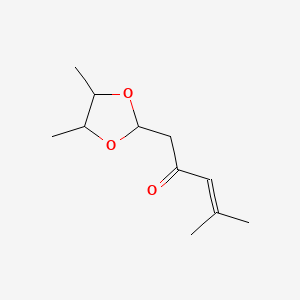
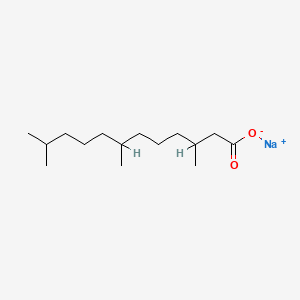
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
